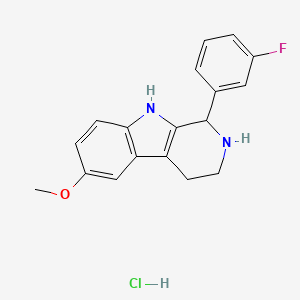

1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

説明

1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic beta-carboline derivative characterized by a 6-methoxy group and a 3-fluorophenyl substituent at the 1-position of the tetrahydro-beta-carboline scaffold. Beta-carbolines are heterocyclic alkaloids with a pyrido[3,4-b]indole structure, often associated with interactions with neurotransmitter receptors (e.g., 5-HT, MAO) . The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies. This compound (CAS: 1158793-60-2) has a molecular formula of C₁₈H₁₈ClFN₂O and a molecular weight of 332.81 g/mol .

特性

IUPAC Name |

1-(3-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c1-22-13-5-6-16-15(10-13)14-7-8-20-17(18(14)21-16)11-3-2-4-12(19)9-11;/h2-6,9-10,17,20-21H,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBURVBEUKNARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multi-step organic reactions. One common approach starts with the condensation of 3-fluoroaniline with an appropriate aldehyde to form an imine intermediate. This intermediate undergoes Pictet-Spengler cyclization in the presence of an acid catalyst to yield the tetrahydro-beta-carboline core. The methoxy group is introduced via methylation, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

化学反応の分析

Types of Reactions: 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into dihydro-beta-carboline derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydro-beta-carboline derivatives.

Substitution: Various substituted beta-carboline derivatives depending on the nucleophile used.

科学的研究の応用

1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a beta-carboline derivative with a fluorinated phenyl group at the first position and a methoxy group at the sixth position of its beta-carboline core. It has a molecular formula of and a molecular weight of approximately 332.8 g/mol. Beta-carbolines are known for their diverse biological activities.

Synthesis

The synthesis of 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves several chemical steps:

- Condensation : reacting a tryptamine derivative with an appropriate aldehyde.

- Cyclization : forming the beta-carboline ring system.

- Functionalization : introducing the fluorinated phenyl group and methoxy group at the desired positions.

Potential Applications

This compound has potential applications in various fields:

- Neuroscience : studying its effects on neurotransmitter receptors.

- Drug Discovery : developing new therapeutic agents.

- Chemical Research : serving as a building block for synthesizing more complex molecules.

Interaction Studies

Interaction studies involving 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride have revealed its potential to interact with various receptors and enzymes:

- Receptor Binding Assays : determining its affinity for serotonin, dopamine, and adrenergic receptors.

- Enzyme Inhibition Studies : assessing its ability to inhibit enzymes involved in neurotransmitter metabolism.

Structural Similarities

Several compounds share structural similarities with 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | Similar core structure with a para-fluorophenyl group | Different receptor interaction profiles |

| 6-Methoxy-beta-carboline | Lacks fluorinated phenyl group | Exhibits distinct biological activities |

| Harmaline | A non-substituted beta-carboline derivative | Known for psychoactive properties |

作用機序

The mechanism of action of 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets. It may act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. The compound can also inhibit enzymes involved in oxidative stress pathways, providing neuroprotective effects. Additionally, it may interfere with cell signaling pathways, leading to anti-cancer effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- Structural Difference : Fluorine at the 4-position of the phenyl ring instead of 3.

- Molecular Weight : 332.81 g/mol (identical to the 3-fluoro isomer) .

- Implications: The 4-fluoro isomer (CAS: 1431965-08-0) may exhibit altered receptor binding due to differences in steric and electronic effects.

6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- Structural Difference : Methoxy group replaces fluorine at the 3-position.

- Molecular Weight : 294.34 g/mol (lower due to absence of Cl and F) .

- Implications: Methoxy groups are bulkier and electron-donating, which may reduce affinity for targets requiring electronegative substituents.

1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- Structural Difference : Methyl group replaces fluorine at the 3-position.

- Molecular Weight : 298.81 g/mol .

- Implications : The electron-donating methyl group may reduce binding efficiency to targets preferring electronegative substituents. Methyl’s hydrophobicity could enhance membrane permeability .

Core Scaffold Modifications

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

- Structural Difference : Lacks the 3-fluorophenyl substituent.

- Molecular Weight : 202.25 g/mol .

- Implications: The base structure (CAS: 20315-68-8) is a simpler beta-carboline.

1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- Structural Difference : Nitro and chloro groups replace methoxy and fluorine.

- This compound (CAS: 3380-78-7) may exhibit distinct toxicity profiles .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The 3-fluoro isomer is synthesized via Pictet-Spengler reactions, similar to other beta-carbolines, but yields vary based on substituent reactivity .

- Safety Profile : Hydrochloride salts generally improve bioavailability, but nitro-substituted derivatives (e.g., 4-chloro-3-nitro) may pose higher toxicity risks .

生物活性

1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (commonly referred to as the compound) is a derivative of the beta-carboline family, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₁₇FN₂O·ClH

- Molecular Weight : 332.8 g/mol

- CAS Number : 1158793-60-2

- MDL Number : MFCD02763964

1. Anti-Acetylcholinesterase Activity

The compound has been studied for its potential as an anti-acetylcholinesterase (AChE) agent. A series of beta-carbolinium salts were synthesized and evaluated for their AChE inhibitory activity. In vitro studies indicated that compounds similar to 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline exhibited effective inhibition of AChE with IC50 values comparable to galantamine, a known AChE inhibitor used in Alzheimer's treatment .

2. Antimicrobial and Antifungal Properties

Research has demonstrated that beta-carboline derivatives possess significant antifungal activity against various phytopathogenic fungi. The compound was tested against multiple strains and exhibited promising fungicidal effects, particularly when phenyl groups were present .

3. Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, one derivative displayed significant in vivo antimalarial effects in mouse models with an IC50 value as low as 2.0 nM against Plasmodium falciparum . Such findings suggest that the compound could serve as a lead for developing new antimalarial therapies.

4. Cytotoxicity and Selective Toxicity

The cytotoxic effects of the compound have also been investigated. In vitro assays revealed that it exhibits low cytotoxicity against mammalian cells while maintaining efficacy against parasitic forms such as Trypanosoma cruzi. The selective index was found to be significantly high, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of beta-carboline derivatives. The presence of specific substituents on the beta-carboline skeleton influences both the potency and selectivity of these compounds against various biological targets .

Case Studies

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(3-fluorophenyl)-6-methoxy-beta-carboline derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Pictet-Spengler condensation of tryptamine derivatives with substituted aldehydes. Key parameters include temperature control (0–5°C during chloroacetyl chloride addition to avoid side reactions), solvent choice (e.g., CHCl₃ or CH₂Cl₂ for solubility and inertness), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of β-carboline precursor to chloroacetyl chloride). Acid catalysis (e.g., HCl) may enhance cyclization efficiency. Post-synthesis purification via crystallization (e.g., diethyl ether) or column chromatography is essential to isolate the hydrochloride salt .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR for characteristic signals:

- Fluorophenyl protons (δ 6.8–7.4 ppm, splitting patterns dependent on substitution).

- Methoxy group (δ ~3.8 ppm, singlet).

- Tetrahydro-beta-carboline backbone protons (δ 2.5–4.0 ppm, multiplet).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 462 [M⁺] for derivatives with chloroacetyl groups) and fragmentation patterns consistent with β-carboline scaffolds .

- Elemental Analysis : Verify C, H, N content (e.g., ±0.3% deviation from calculated values) to confirm purity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s binding affinity to biological targets compared to other halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against targets (e.g., serotonin receptors) using radioligand binding assays. Fluorine’s electron-withdrawing effect enhances hydrogen bonding and π-π stacking, potentially increasing affinity versus chloro- or bromo-substituted analogs.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the fluorophenyl group and hydrophobic pockets in target proteins .

Q. What strategies can resolve contradictions in activity data across different in vitro assays for this compound?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line viability (e.g., HEK-293 vs. CHO), buffer pH, and incubation time.

- Metabolic Stability Testing : Use liver microsome assays to identify if discrepancies arise from differential metabolic degradation.

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP accumulation) .

Q. How can in silico methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- QSAR Modeling : Train models on logBB (brain-blood partition coefficient) datasets to predict BBB permeability.

- Descriptor Optimization : Adjust lipophilicity (clogP < 5) and polar surface area (<90 Ų) by modifying methoxy or fluorophenyl groups.

- MD Simulations : Simulate membrane permeation using GROMACS to evaluate diffusion rates .

Experimental Design & Troubleshooting

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during Pictet-Spengler cyclization.

- Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to prevent precipitation during stirring.

- Byproduct Formation : Monitor reaction progress via TLC (e.g., silica gel, 10% MeOH/CH₂Cl₂) and introduce scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted aldehydes .

Q. How should researchers approach stability studies under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via HPLC-MS at 0, 6, 12, and 24 hours.

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light (λ = 254–365 nm) .

Data Analysis & Reporting

Q. How can multivariate analysis improve the interpretation of pharmacological data for this compound?

- Methodological Answer :

- PCA (Principal Component Analysis) : Reduce dimensionality of datasets (e.g., IC₅₀, logP, solubility) to identify dominant factors driving activity.

- Cluster Analysis : Group analogs with similar substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to uncover SAR trends.

- Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。